molecular formula C7H5BrF3NO B15315932 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one

Cat. No.: B15315932
M. Wt: 256.02 g/mol
InChI Key: GJJGNDYAVQMGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and a trifluoromethyl group attached to a dihydropyridinone ring

Preparation Methods

The synthesis of 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the trifluoromethyl group under specific reaction conditions. Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to form more reduced derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include strong nucleophiles for substitution, oxidizing agents for oxidation, and reducing agents for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving brominated and fluorinated compounds.

Mechanism of Action

The mechanism by which 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 5-Bromo-1-methyl-4-(trifluoromethyl)-1,2-dihydropyridin-2-one include other brominated and fluorinated heterocycles. These compounds share similar structural features but may differ in their chemical reactivity and applications. For example:

    5-Bromo-1-methyl-4-nitropyrazole: Another brominated heterocycle with different functional groups and reactivity.

    5-Bromo-1-methyl-1H-imidazole: A compound with a similar bromine and methyl substitution but different ring structure and properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties, making it valuable for specialized applications.

Properties

Molecular Formula

C7H5BrF3NO

Molecular Weight

256.02 g/mol

IUPAC Name

5-bromo-1-methyl-4-(trifluoromethyl)pyridin-2-one

InChI

InChI=1S/C7H5BrF3NO/c1-12-3-5(8)4(2-6(12)13)7(9,10)11/h2-3H,1H3

InChI Key

GJJGNDYAVQMGBA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=CC1=O)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.